molecular formula C8H7ClF2 B14037899 1-Chloro-2,3-difluoro-4-ethylbenzene

1-Chloro-2,3-difluoro-4-ethylbenzene

Cat. No.: B14037899
M. Wt: 176.59 g/mol
InChI Key: GCZIVWVTYBFRSC-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-ethylbenzene is an aromatic compound with the molecular formula C8H7ClF2 It is characterized by the presence of a chlorine atom, two fluorine atoms, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-ethylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoro-4-ethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-difluoro-4-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or alkyl halides in the presence of catalysts like aluminum chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of palladium or platinum catalysts.

Major Products Formed:

    Nucleophilic Substitution: Products include 2,3-difluoro-4-ethylphenol, 2,3-difluoro-4-ethylamine, and 2,3-difluoro-4-ethylthiol.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and alkyl derivatives of this compound.

    Oxidation: Products include 2,3-difluoro-4-ethylbenzoic acid.

    Reduction: Products include 2,3-difluoro-4-ethylbenzene.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-difluoro-4-ethylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloro-2,3-difluoro-4-ethylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2,4-difluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.

    1-Chloro-2,3-difluorobenzene: Lacks the ethyl group, affecting its physical and chemical properties.

    2,3-Difluoro-4-ethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

1-chloro-4-ethyl-2,3-difluorobenzene

InChI

InChI=1S/C8H7ClF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3

InChI Key

GCZIVWVTYBFRSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)F)F

Origin of Product

United States

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